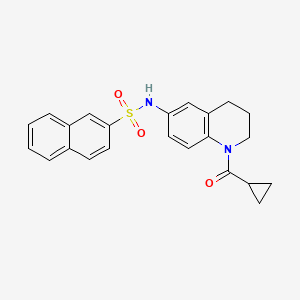

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

説明

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-23(17-7-8-17)25-13-3-6-19-14-20(10-12-22(19)25)24-29(27,28)21-11-9-16-4-1-2-5-18(16)15-21/h1-2,4-5,9-12,14-15,17,24H,3,6-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVDSZABTPZWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multiple stepsThe reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

化学反応の分析

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

科学的研究の応用

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Key Observations:

Substituent Effects :

- The cyclopropanecarbonyl group in the target introduces steric strain and may enhance metabolic stability compared to the trifluoroacetyl group in , which is highly electron-withdrawing but prone to hydrolysis.

- Sulfonamide vs. Carboxamide : The target’s sulfonamide group (pKa ~10) is more acidic than carboxamide analogs (pKa ~15–17), improving solubility in physiological conditions .

Physicochemical and Analytical Characterization

- Target Compound : Expected characterization via <sup>1</sup>H/<sup>13</sup>C NMR (to confirm cyclopropane and sulfonamide integration) and HRMS (to verify molecular weight).

- Compound : Validated using NMR and HRMS, confirming trifluoroacetyl and sulfonamide functionalities .

Pharmacological and Functional Implications

- Sulfonamide Group : Enhances target engagement in enzymes or receptors (e.g., carbonic anhydrase inhibitors) compared to carboxamides or hydroxyl groups .

- Cyclopropane vs. Trifluoroacetyl : The cyclopropanecarbonyl group may offer better metabolic stability than the labile trifluoroacetyl group in .

生物活性

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a tetrahydroquinoline moiety with a naphthalene sulfonamide. The IUPAC name is N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-naphthalene-2-sulfonamide. Its molecular formula is C₁₉H₁₈N₂O₃S, and it has a molecular weight of 354.43 g/mol. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Ring : This can be achieved through the Pictet-Spengler reaction.

- Cyclopropanecarbonyl Group Introduction : Acylation with cyclopropanecarbonyl chloride in the presence of a base.

- Sulfonamide Formation : Reaction with naphthalene-2-sulfonamide derivatives.

Antimicrobial Activity

Research indicates that naphthalene sulfonamides exhibit notable antimicrobial properties. A study highlighted that sulfonamide derivatives, including those with naphthalene structures, have been effective against various bacterial strains. The mechanism is primarily attributed to the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication .

Anticancer Potential

Recent studies suggest that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide may possess anticancer properties. For instance, derivatives targeting fatty acid binding protein 4 (FABP4) have shown potential in reducing tumor growth by modulating metabolic pathways associated with cancer progression . The binding affinities of these compounds indicate their effectiveness in inhibiting cancer cell proliferation.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Sulfonamides are known to inhibit carbonic anhydrase, which plays a role in various inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in conditions such as arthritis .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for the multi-step preparation of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include: (i) Cyclopropanecarbonyl group introduction via nucleophilic acyl substitution under anhydrous conditions (e.g., using cyclopropanecarbonyl chloride and a base like triethylamine in dichloromethane at 0–5°C) . (ii) Sulfonamide coupling using naphthalene-2-sulfonyl chloride, requiring precise pH control (7–8) to avoid over-sulfonation . (iii) Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

- Critical Parameters : Reaction temperature (<5°C for acylation), solvent polarity (DMF for sulfonylation), and TLC monitoring (n-hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the cyclopropane ring (δ ~1.2–1.8 ppm for CH2, δ ~1.9–2.5 ppm for quaternary carbon), tetrahydroquinoline protons (δ ~2.8–4.2 ppm), and sulfonamide NH (δ ~10–12 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of its enzyme inhibitory activity?

- Methodological Answer :

- Enzyme Kinetics : Use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) to measure IC50 against target enzymes like dihydropteroate synthase or carbonic anhydrase .

- Dose-Response Curves : Test concentrations from 0.1–100 µM in triplicate, using positive controls (e.g., sulfamethoxazole for antibacterial assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamides?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature), cell lines, and enzyme isoforms .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing cyclopropanecarbonyl with ethylsulfonyl) to isolate pharmacophore contributions .

- Molecular Dynamics Simulations : Model ligand-enzyme binding to identify steric/electronic clashes causing activity discrepancies .

Q. What strategies optimize the cyclopropanecarbonyl group’s metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric Replacement : Test tert-butylcarbonyl or spirocyclic analogs to balance lipophilicity and metabolic resistance .

- Prodrug Design : Mask the carbonyl as a hydrolyzable ester to enhance bioavailability .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How can computational modeling predict binding modes with target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 3L4F for dihydropteroate synthase) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for cyclopropane modifications to prioritize synthetic targets .

Q. What experimental designs mitigate challenges in isolating intermediates during synthesis?

- Methodological Answer :

- Taguchi Optimization : Apply L9 orthogonal arrays to test solvent (e.g., THF vs. DCM), temperature (−10°C to 25°C), and catalyst (e.g., DMAP vs. pyridine) effects on yield .

- pH-Controlled Extraction : Adjust aqueous phase pH (5–6) during workup to isolate sulfonamide intermediates selectively .

Data Analysis & Validation

Q. How should researchers validate contradictory cytotoxicity results in cancer cell lines?

- Methodological Answer :

- Panel Testing : Screen across NCI-60 cell lines to identify tissue-specific sensitivity patterns .

- Apoptosis Markers : Quantify caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) to confirm mechanistic consistency .

Q. What statistical approaches are recommended for SAR studies of tetrahydroquinoline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。